Enantiomeric Purity: Quantified Selectivity in Chromatographic Resolution
A foundational requirement for chiral drug intermediates is proof of enantiomeric purity. Patent and vendor data demonstrate that specific polysaccharide-based chiral stationary phases (CSPs) are required for the enantioselective separation of (R)-3-fluoropiperidin-4-one from its (S)-enantiomer, highlighting the physical-chemical similarity that necessitates this precise method . The availability of commercial (R)-3-fluoropiperidin-4-one hydrochloride with a certified purity of >=95% or >=98% from multiple vendors establishes a quantitative baseline for procurement quality [1], . In contrast, the racemic 3-fluoropiperidin-4-one hydrochloride is a different chemical entity with distinct CAS numbers, rendering it unsuitable for programs where stereochemistry is a key design element .
| Evidence Dimension | Enantiomeric Purity |
|---|---|
| Target Compound Data | Purity >=95% or >=98% (R-enantiomer, CAS 1638744-18-9) |
| Comparator Or Baseline | Racemic 3-fluoropiperidin-4-one (CAS 1070896-59-1) or (S)-enantiomer (CAS 1638744-03-2) |
| Quantified Difference | Target is a single, defined enantiomer; comparators are a racemic mixture or the opposite enantiomer. This represents a 100% qualitative difference in composition. |
| Conditions | Commercial product specification; chiral purity verified by HPLC using polysaccharide-based CSPs |
Why This Matters
Procuring the incorrect enantiomer can derail a medicinal chemistry program, as stereochemistry directly dictates the 3D pharmacophore and is a primary driver of on-target potency and selectivity.
- [1] Coolpharm.com.cn. (R)-3-Fluoropiperidin-4-one hydrochloride product page. Product No. KH-46205. View Source
